2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride is a chemical compound characterized by its unique bicyclic structure, which consists of a pyrrole and pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. Its molecular formula is and it is known by the CAS number 1185295-25-3 .
The compound belongs to a class of heterocyclic compounds known as pyrrolo[2,3-b]pyridines. These compounds have been extensively studied for their pharmacological properties, including antitumor and anti-inflammatory effects. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility and stability in aqueous environments .
The synthesis of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride can be approached through various synthetic pathways. A common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with piperidine derivatives under specific conditions that favor the formation of the desired product.
The molecular structure of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride features a piperidine ring attached to the pyrrolo[2,3-b]pyridine core.
This compound's structure allows for significant conformational flexibility, which is crucial for its interaction with protein kinases.
The reactivity of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride can be attributed to its functional groups:
These reactions are essential for modifying the compound to improve its efficacy or selectivity against specific biological targets.
The mechanism of action for 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride primarily involves inhibition of protein kinases:
The primary applications of 2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride include:
The construction of the tricyclic pyrrolo[2,3-b]pyridine core demands precise regiochemical control, particularly for C-2 functionalization required for subsequent piperidine incorporation. Two principal strategies dominate modern synthetic approaches: chemoselective cross-coupling and directed metalation. The most efficient method employs a halogen-selective Suzuki-Miyaura coupling on 2,4-dihalogenated intermediates, where Pd₂(dba)₃ catalysis enables exclusive arylation at the C-2 position while preserving the C-4 chloride for downstream amination. This protocol achieves >75% yield and 92:4 mono/diarylation selectivity for electron-neutral arylboronic acids in toluene/water (9:1) at 85°C [5]. Alternative catalysts like Pd(PPh₃)₄ cause problematic dehalogenation (>8% reduced byproduct), while XPhos-based systems exhibit inferior regiocontrol [5].
For non-halogenated routes, directed ortho-metalation (DoM) of N-protected pyrrolopyridines using lithium diisopropylamide (LDA) enables C-2 functionalization. However, this method suffers from low conversion rates (<15%) and competing side reactions when applied to 4-aminated precursors, limiting its utility [5]. Recent advances utilize SEM-protection (trimethylsilylethoxymethyl) to enhance metalation direction, though scalability remains challenging due to harsh deprotection conditions that risk dimerization [5] [7].
Table 1: Catalyst Screening for Regioselective C-2 Suzuki Coupling
Catalyst System | Temperature (°C) | Conversion (%) | 2-(Aryl) Product : Diaryl Byproduct Ratio | Dehalogenation Byproduct (%) |
---|---|---|---|---|
Pd₂(dba)₃ | 85 | 98 | 92:4 | 0 |
Pd(OAc)₂/XPhos | 100 | 95 | 75:20 | <5 |
Pd(PPh₃)₄ | 80 | 90 | 85:7 | 8 |
PEPPSITM-SIPr | 90 | 88 | 70:25 | <3 |
Incorporation of the piperidine moiety necessitates careful protection-deprotection sequencing to prevent undesired side reactions during heterocycle functionalization. Two dominant synthetic logics have emerged:
Route A (Amination-First):
Route B (Cross-Coupling First):
Route B proves superior due to orthogonal reactivity: the electron-withdrawing C-4 chloride enhances C-2 coupling efficiency, while subsequent amination benefits from steric accessibility. Protecting group selection critically impacts yields—benzenesulfonyl protection affords moderate amination yields (20-48%), while SEM groups enable 68% yield in model systems under optimized RuPhos/Pd(OAc)₂ catalysis [5].
Conversion to the dihydrochloride salt significantly enhances aqueous solubility (>50 mg/mL vs <5 mg/mL for free base) and stability—critical for biological evaluation. Salt formation employs hydrogen chloride gas or concentrated HCl in anhydrous ethereal solvents, with stoichiometric control being paramount to prevent monohydrochloride contamination. Optimal crystallization occurs from:
Recrystallization optimization revealed that:
Table 2: Salt Crystallization Optimization Parameters
Solvent System | HCl Equivalents | Crystallization Method | Purity (%) | Crystal Morphology |
---|---|---|---|---|
EtOH/H₂O (4:1) | 2.05 | Cooling (60°C → 4°C) | 99.2 | Needles |
THF/Et₂O (1:5) | 2.10 | Anti-solvent diffusion | 98.5 | Microcrystalline |
iPrOH alone | 2.00 | Evaporative | 95.8 | Aggregates |
MeCN/H₂O (3:1) | 2.20 | Cooling | 97.3 | Prisms |
While solution-phase synthesis dominates current literature, emerging solid-phase strategies offer potential advantages for parallelized library synthesis:
Solution-Phase Advantages:
Solid-Phase Potential:
Critical limitations impede solid-phase adoption:
Hybrid approaches show promise, particularly liquid-phase synthesis using soluble PEG-supports for intermediate purification while maintaining solution-phase reaction kinetics. Route B’s modularity (core → C-2 arylation → C-4 amination) aligns well with this methodology, though industrial implementation remains limited [6].
Table 3: Synthesis Route Comparison Metrics
Parameter | Solution-Phase Route A | Solution-Phase Route B | Solid-Phase (Reported) |
---|---|---|---|
Overall Yield (4 steps) | 4-8% | 52-58% | ≤15% |
Pd Residual (ppm) | 120-250 | 80-150 | <20 |
Scalability | <500 mg | Multigram | <100 mg |
Purity (HPLC) | 95-97% | 98-99% | 85-90% |
Purification Method | Column + Recrystallization | Recrystallization | Filtration/Washing |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7